2-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]phenol
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Overview
Description
2-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]phenol is a chemical compound with the CAS Number: 329213-07-2 . It has a molecular weight of 210.62 . The IUPAC name for this compound is 2-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]phenol .
Molecular Structure Analysis
The InChI code for 2-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]phenol is 1S/C9H7ClN2O2/c10-5-8-11-12-9(14-8)6-3-1-2-4-7(6)13/h1-4,13H,5H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The melting point of 2-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]phenol is reported to be between 110-112 degrees Celsius .Scientific Research Applications
Medicine
In the medical field, this compound has potential applications as a precursor for pharmaceuticals. Its chloromethyl group can act as an alkylating agent, which could be useful in the synthesis of drugs that interact with DNA or proteins. However, specific applications in medicine are not detailed in the available literature .
Agriculture
“2-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]phenol” may serve as an intermediate in the synthesis of agricultural chemicals. These could include pesticides or herbicides where the oxadiazole moiety is known for its bioactivity .
Material Science
In material science, this compound could be used to create novel polymers with specific properties. The presence of both phenol and oxadiazole structures suggests that it could be incorporated into polymer chains to enhance thermal stability or to introduce specific functionalities .
Environmental Science
Environmental science could benefit from this compound through its use in the synthesis of sensors or adsorbents. The phenol group, in particular, can be functionalized to create materials that bind to specific pollutants or heavy metals .
Chemical Synthesis
“2-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]phenol” is a valuable building block in organic synthesis. Its reactive sites allow for various chemical transformations, making it a versatile reagent for constructing complex molecules .
Biochemistry
In biochemistry, this compound could be used in the study of enzyme-substrate interactions or as a building block for bioconjugation. The chloromethyl group can react with thiol groups in proteins, potentially allowing for the labeling or crosslinking of biomolecules .
Mechanism of Action
Target of Action
Chloromethyl compounds and oxadiazoles are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals . The specific target of action would depend on the final compound that “2-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]phenol” is used to synthesize.
Mode of Action
Chloromethyl groups are often used in organic synthesis because they can undergo a variety of reactions, including nucleophilic substitution . Oxadiazoles, on the other hand, are heterocyclic compounds that are often used in the design of new drugs due to their diverse biological activities .
Biochemical Pathways
The specific biochemical pathways affected by “2-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]phenol” would depend on the final compound it is used to synthesize. Phenolic compounds, which this compound is a derivative of, are known to be involved in various biochemical pathways due to their antioxidant properties .
properties
IUPAC Name |
2-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c10-5-8-11-12-9(14-8)6-3-1-2-4-7(6)13/h1-4,13H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZCIDTXTBDEEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)CCl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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